molecular formula C7H11IO B14245519 2-Iodo-6-methylcyclohexan-1-one CAS No. 223738-40-7

2-Iodo-6-methylcyclohexan-1-one

Cat. No.: B14245519
CAS No.: 223738-40-7
M. Wt: 238.07 g/mol
InChI Key: OEIBKQHLEFPXDB-UHFFFAOYSA-N
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Description

2-Iodo-6-methylcyclohexan-1-one is an organic compound with the molecular formula C7H11IO. It is a derivative of cyclohexanone, where an iodine atom is substituted at the second position and a methyl group at the sixth position. This compound is of interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-6-methylcyclohexan-1-one can be achieved through various methods. One common approach involves the iodination of 6-methylcyclohexanone. The reaction typically uses iodine (I2) and a suitable oxidizing agent such as pyridine in an anhydrous solvent like diethyl ether. The reaction mixture is stirred vigorously, and the temperature is controlled using an ice bath to ensure the reaction proceeds smoothly .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include the use of continuous flow reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-6-methylcyclohexan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as in the Suzuki coupling reaction.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

Major Products

    Substitution: Formation of various substituted cyclohexanones.

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexanol or cyclohexane derivatives.

Scientific Research Applications

2-Iodo-6-methylcyclohexan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Iodo-6-methylcyclohexan-1-one involves its reactivity due to the presence of the iodine atom and the ketone group. The iodine atom can participate in electrophilic substitution reactions, while the ketone group can undergo nucleophilic addition reactions. These properties make it a versatile compound in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodo-3-methylcyclohex-2-en-1-one
  • 1-Iodo-2-methylcyclohexane
  • 2-Methylcyclohexanone

Uniqueness

2-Iodo-6-methylcyclohexan-1-one is unique due to the specific positioning of the iodine and methyl groups, which influence its reactivity and the types of reactions it can undergo. This makes it distinct from other similar compounds, which may have different substitution patterns and, consequently, different chemical properties .

Properties

CAS No.

223738-40-7

Molecular Formula

C7H11IO

Molecular Weight

238.07 g/mol

IUPAC Name

2-iodo-6-methylcyclohexan-1-one

InChI

InChI=1S/C7H11IO/c1-5-3-2-4-6(8)7(5)9/h5-6H,2-4H2,1H3

InChI Key

OEIBKQHLEFPXDB-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1=O)I

Origin of Product

United States

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